(+)-Befunolol

Vascular pharmacology Ocular hemodynamics Ex vivo models

Glaucoma researchers requiring β-blockade without confounding cardiovascular effects face a critical gap: non-ISA agents like timolol alter systemic hemodynamics, while high-ISA agents like carteolol obscure partial agonism signals. (+)-Befunolol (CAS 66685-75-4), the R-(+)-isomer, bridges this gap with non-selective β-blockade plus quantifiable ISA (0.22-0.28). • Dual Pharmacology: Partial β-adrenoceptor agonist with separable agonistic (pD₂) and antagonistic (pA₂) dose-response curves. • Vascular Selectivity: Direct vasodilation of ciliary arteries (ED₅₀ 1.0 mM); lower systemic β₂ occupancy (61%) vs. timolol (82%). • Ocular Safety: Reduced cytotoxicity vs. bupranolol-validated for sustained-release formulation research. • Supply: Custom synthesis with full characterization (HPLC, NMR).

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 66685-75-4
Cat. No. B12753011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Befunolol
CAS66685-75-4
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O
InChIInChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m1/s1
InChIKeyZPQPDBIHYCBNIG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Befunolol: Non-Selective Beta-Blocker with ISA for Glaucoma


(+)-Befunolol, specifically the R-(+)-isomer, is a non-selective beta-adrenergic receptor antagonist (beta-blocker) with intrinsic sympathomimetic activity (ISA) [1]. Introduced in Japan in 1983 for the management of open-angle glaucoma [2], it functions as a partial agonist at beta-adrenoceptors [1]. This dual pharmacological profile, combining receptor blockade with partial agonism, distinguishes it from non-ISA beta-blockers like timolol and underlies its specific clinical and experimental applications [1].

Why (+)-Befunolol Cannot Be Substituted


Generic substitution among topical beta-blockers for glaucoma is not scientifically valid due to significant differences in their pharmacological profiles, which directly impact efficacy, safety, and tolerability. (+)-Befunolol possesses a unique combination of non-selective beta-blockade and measurable intrinsic sympathomimetic activity (ISA) [1]. Its direct vascular effects and systemic receptor occupancy profile differ markedly from non-ISA agents like timolol and cardioselective agents like betaxolol [2][3]. These distinctions translate into quantifiable variations in intraocular pressure (IOP) reduction, potential for bronchopulmonary and cardiovascular side effects, and even cellular cytotoxicity, making a 'one-size-fits-all' approach to beta-blocker selection clinically inappropriate [4].

(+)-Befunolol Head-to-Head Evidence


Ciliary Artery Vasodilation

In an isolated porcine short posterior ciliary artery model, (+)-befunolol demonstrated an intermediate direct vasodilatory potency compared to betaxolol and timolol. The mean effective dose (ED50) for vessel dilation was measured, providing a quantitative measure of its direct pharmacologic effect on ocular vasculature [1]. This is relevant for understanding potential indirect effects on optic nerve head perfusion.

Vascular pharmacology Ocular hemodynamics Ex vivo models

Systemic Beta-Adrenoceptor Occupancy

A quantitative analysis of binding kinetics predicts that after ordinary ophthalmic administration, (+)-befunolol achieves distinct levels of systemic beta-1 and beta-2 adrenoceptor occupancy [1]. Its profile is notably different from the non-ISA timolol, the high-ISA carteolol, and the cardioselective betaxolol. This is a key indicator of the risk for systemic (e.g., cardiovascular and respiratory) adverse reactions.

Receptor pharmacology Systemic safety Adverse event prediction

Clinical IOP Reduction

In a clinical study of 48 patients with chronic open-angle glaucoma, (+)-befunolol 0.5% therapy demonstrated superior IOP reduction compared to both timolol 0.5% and betaxolol 0.5% [1]. The success rate in controlling IOP without adjunctive therapy was also highest for befunolol.

Clinical efficacy Glaucoma therapy Head-to-head trial

Intrinsic Sympathomimetic Activity Quantification

The intrinsic sympathomimetic activity (ISA) of (+)-befunolol, a defining feature of its pharmacology, has been quantified in isolated organ models. This activity is intermediate compared to other ISA beta-blockers like carteolol, which may influence the balance between receptor blockade and partial activation [1][2].

Partial agonism Receptor pharmacology Dose-response

Pharmacokinetic Linearity and Metabolic Stability

Unlike propranolol, the elimination half-life of (+)-befunolol does not significantly increase with repeated oral administration, suggesting more predictable, linear pharmacokinetics and a reduced risk of drug accumulation [1]. Furthermore, (+)-befunolol demonstrates greater beta-blocking activity than propranolol when assessed by reduction in exercise-induced tachycardia [1].

Pharmacokinetics Metabolism Repeat dosing

Cytotoxicity Profile

In cell culture models, pure (+)-befunolol hydrochloride exhibits significantly lower cytotoxicity compared to bupranolol. The time required to cause 50% cell death (CDT50) was markedly longer for befunolol across multiple concentrations, indicating better cellular tolerability [1].

Cytotoxicity Ocular tolerability In vitro safety

(+)-Befunolol Application Scenarios


Preclinical Glaucoma Models with ISA

Utilize (+)-befunolol as the beta-blocker of choice in animal models of glaucoma where the combination of non-selective IOP reduction and partial agonism is desired. Its predicted lower systemic beta-2 receptor occupancy (61%) compared to timolol (82%) and carteolol (88%) makes it a preferable compound when studying IOP-lowering efficacy while aiming to minimize confounding systemic cardiovascular or respiratory effects [1].

Role of ISA in Beta-Blocker Pharmacology

Employ (+)-befunolol as a key tool compound in studies designed to elucidate the functional consequences of intrinsic sympathomimetic activity. Its well-characterized ISA (0.22-0.28) and intermediate separation between blockade and agonistic doses provide a specific pharmacological probe for differentiating its effects from high-ISA (e.g., carteolol) and non-ISA (e.g., timolol) beta-blockers in various isolated tissue and in vivo systems [2][3].

Ocular Tolerability Formulation

Leverage (+)-befunolol's favorable cytotoxicity profile compared to other beta-blockers like bupranolol in the development of new ophthalmic formulations or drug delivery systems (e.g., contact lenses, implants) [4]. Its lower potential for acute cellular damage makes it a safer candidate for sustained-release technologies aimed at improving patient compliance in chronic glaucoma management.

Ocular Hemodynamics Studies

Use (+)-befunolol in comparative vascular pharmacology studies focusing on the optic nerve head and retinal perfusion. Its direct vasodilatory effect on ciliary arteries (ED50 = 1.0 mM), which is distinct from both the more potent betaxolol and the far less potent timolol, provides a specific reference point for investigating the relationship between beta-blocker class, vascular tone, and ocular blood flow [5].

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